3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid involves several steps. One common method includes the reaction of 3-methylphthalic anhydride with methanol in the presence of a catalyst to form the corresponding methyl ester. This ester is then subjected to cyclization under acidic conditions to yield the desired compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including anti-cancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid include:
- 3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid
- 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid
- 5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-7-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups, leading to unique properties and applications. The presence of different substituents can significantly affect their chemical reactivity and biological activity .
Properties
IUPAC Name |
3-methyl-1-oxo-4H-isochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-11(10(13)14)6-7-4-2-3-5-8(7)9(12)15-11/h2-5H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMJBIRHDOBCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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